molecular formula C20H22O2 B1240775 Retinoid 9CUAB30 CAS No. 205252-57-9

Retinoid 9CUAB30

Cat. No.: B1240775
CAS No.: 205252-57-9
M. Wt: 294.4 g/mol
InChI Key: PPGNMFUMZSAZCW-VOYUZAMQSA-N
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Scientific Research Applications

UAB-30 has a wide range of scientific research applications, including:

Mechanism of Action

9CUAB30 acts as a selective retinoid X receptors (RXR) agonist . It inhibits cell proliferation and induces cellular differentiation/apoptosis in various tumor cell types . It also inhibits de novo lipid synthesis by inhibiting the transcription factor, sterol regulatory element-binding protein 1 (SREBP-1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UAB-30 involves multiple steps, starting with the preparation of the naphthalene derivative, followed by the formation of the conjugated trienoic acid. The key steps include:

    Preparation of the Naphthalene Derivative: This involves the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene.

    Formation of the Conjugated Trienoic Acid: This step involves the Wittig reaction to form the conjugated trienoic acid structure.

Industrial Production Methods

Industrial production of UAB-30 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure hydrogenation for the naphthalene derivative and large-scale Wittig reactions under controlled conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

UAB-30 undergoes various chemical reactions, including:

    Oxidation: UAB-30 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert UAB-30 to its reduced forms.

    Substitution: UAB-30 can undergo substitution reactions, particularly at the conjugated trienoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of UAB-30, which can have different biological activities and properties .

Properties

IUPAC Name

(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7-,16-14+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGNMFUMZSAZCW-VOYUZAMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C=C\1/CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205252-57-9
Record name 9cUAB30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205252579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9CUAB30
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12316
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UAB-30
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP09575EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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